molecular formula C10H15ClN2O2 B11809758 ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate

ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B11809758
M. Wt: 230.69 g/mol
InChI Key: WFNKWJRRRYFCHD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a chloro and methyl group, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate: Lacks the chloro group on the pyrazole ring.

    Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks both the chloro and methyl groups.

Uniqueness

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is unique due to the presence of both chloro and methyl substituents on the pyrazole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable scaffold for various applications.

Biological Activity

Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15ClN2O2C_{10}H_{15}ClN_2O_2 and a molar mass of approximately 216.69 g/mol. The compound features a pyrazole ring substituted with a chlorine atom and a methyl group, which contributes to its biological activity. The unique structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties . In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, preliminary data suggest that this compound may interact with cyclooxygenase enzymes involved in inflammatory processes, which could explain its potential as an anti-inflammatory agent.

Bacterial StrainMIC (µg/mL)Reference
E. coli25
S. aureus15
P. aeruginosa30

Anti-inflammatory Activity

The presence of the pyrazole moiety in this compound is associated with anti-inflammatory effects . Studies show that similar compounds can inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins involved in inflammation.
  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival .

Study on Antibacterial Activity

In a study evaluating various pyrazole derivatives, this compound was tested against multiple bacterial strains using the agar disc-diffusion method. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly showing lower MIC values compared to standard antibiotics .

Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

ethyl 2-(4-chloro-3-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H15ClN2O2/c1-4-9(10(14)15-5-2)13-6-8(11)7(3)12-13/h6,9H,4-5H2,1-3H3

InChI Key

WFNKWJRRRYFCHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)C)Cl

Origin of Product

United States

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